Ethyl 2-fluoronicotinate Ethyl 2-fluoronicotinate
Brand Name: Vulcanchem
CAS No.: 113898-56-9
VCID: VC21282849
InChI: InChI=1S/C8H8FNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=C(N=CC=C1)F
Molecular Formula: C8H8FNO2
Molecular Weight: 169.15 g/mol

Ethyl 2-fluoronicotinate

CAS No.: 113898-56-9

Cat. No.: VC21282849

Molecular Formula: C8H8FNO2

Molecular Weight: 169.15 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-fluoronicotinate - 113898-56-9

Specification

CAS No. 113898-56-9
Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
IUPAC Name ethyl 2-fluoropyridine-3-carboxylate
Standard InChI InChI=1S/C8H8FNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3
Standard InChI Key AKVVBYDLMJMJRW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=CC=C1)F
Canonical SMILES CCOC(=O)C1=C(N=CC=C1)F

Introduction

Chemical Identity and Structure

Ethyl 2-fluoronicotinate is a fluorinated nicotinic acid ester characterized by a pyridine ring with a fluorine atom at the 2-position and an ethyl ester group at the 3-position. The compound exists as a clear, colorless to light yellow liquid under standard conditions.

Basic Identifiers

ParameterValue
IUPAC NameEthyl 2-fluoropyridine-3-carboxylate
CAS Number113898-56-9
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
InChIInChI=1S/C8H8FNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3
InChIKeyAKVVBYDLMJMJRW-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(N=CC=C1)F

Table 1: Chemical Identifiers of Ethyl 2-fluoronicotinate

Structural Features

The structure of ethyl 2-fluoronicotinate features a 2-fluoropyridine core with a carboxylic ester group at the 3-position. The fluorine atom at the 2-position creates an electron-withdrawing effect that influences the reactivity of the pyridine ring, while the ethyl ester group provides a site for further functionalization.

Physical and Chemical Properties

Ethyl 2-fluoronicotinate exhibits a range of physical and chemical properties that make it useful for various applications in chemical synthesis and research.

Physical Properties

PropertyValue
Physical StateLiquid
ColorClear, colorless to light yellow
Storage Temperature4-8°C
Shipping TemperatureRoom Temperature

Table 2: Physical Properties of Ethyl 2-fluoronicotinate

Chemical Reactivity

The reactivity of ethyl 2-fluoronicotinate is influenced by both the fluorine substituent and the ethyl ester group. The fluorine atom at the 2-position of the pyridine ring creates an electron-deficient center, making the compound susceptible to nucleophilic aromatic substitution reactions. The ester group can undergo typical carboxylic ester reactions including hydrolysis, transesterification, and reduction.

Applications and Uses

Ethyl 2-fluoronicotinate serves as a valuable building block in various chemical and pharmaceutical applications.

Pharmaceutical Intermediates

The compound is utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring fluorinated pyridine cores. Fluorinated heterocycles often display improved pharmacokinetic properties compared to their non-fluorinated counterparts.

Chemical Research

In chemical research, ethyl 2-fluoronicotinate serves as a model compound for studying the effects of fluorine substitution on pyridine reactivity and as a building block for constructing more complex fluorinated heterocycles.

Materials Science

Some fluorinated pyridine derivatives like ethyl 2-fluoronicotinate may find applications in materials science, particularly in the development of functional materials with specific electronic or optical properties.

ClassificationDescription
Signal WordWarning
Hazard StatementsH315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray) P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing)

Table 3: Safety Classification of Ethyl 2-fluoronicotinate

Structural Comparison with Related Compounds

Understanding the structural differences between ethyl 2-fluoronicotinate and related compounds helps to highlight its unique properties and applications.

Comparison with Fluorinated Nicotinic Acid Derivatives

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
Ethyl 2-fluoronicotinate113898-56-9C8H8FNO2169.15Fluorine at 2-position
Ethyl 2-fluoroisonicotinate123412-95-3C8H8FNO2169.15Carboxyl group at 4-position
Ethyl 2-chloro-5-fluoronicotinate139911-30-1C8H7ClFNO2203.6Additional chlorine at 2-position, fluorine at 5-position

Table 4: Structural Comparison of Ethyl 2-fluoronicotinate with Related Compounds

Research Developments

Recent research has expanded the understanding and applications of ethyl 2-fluoronicotinate and similar fluorinated pyridine derivatives.

Synthetic Methodology

Advances in synthetic methodology have enabled more efficient and selective preparation of fluorinated pyridine derivatives including ethyl 2-fluoronicotinate. These methods include transition metal-catalyzed reactions, late-stage fluorination approaches, and flow chemistry techniques.

Medicinal Chemistry Applications

Fluorinated pyridine derivatives have attracted significant interest in medicinal chemistry due to the beneficial effects of fluorine substitution on drug-like properties. Ethyl 2-fluoronicotinate serves as a building block for constructing more complex bioactive molecules.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator